1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]
Brand Name: Vulcanchem
CAS No.: 320422-08-0
VCID: VC6108915
InChI: InChI=1S/C22H18N4O3/c1-15-6-8-16(9-7-15)14-25-20-5-3-2-4-19(20)21(22(25)27)24-23-17-10-12-18(13-11-17)26(28)29/h2-13,27H,14H2,1H3
SMILES: CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C22H18N4O3
Molecular Weight: 386.411

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]

CAS No.: 320422-08-0

Cat. No.: VC6108915

Molecular Formula: C22H18N4O3

Molecular Weight: 386.411

* For research use only. Not for human or veterinary use.

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] - 320422-08-0

Specification

CAS No. 320422-08-0
Molecular Formula C22H18N4O3
Molecular Weight 386.411
IUPAC Name 1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)diazenyl]indol-2-ol
Standard InChI InChI=1S/C22H18N4O3/c1-15-6-8-16(9-7-15)14-25-20-5-3-2-4-19(20)21(22(25)27)24-23-17-10-12-18(13-11-17)26(28)29/h2-13,27H,14H2,1H3
Standard InChI Key YCFSWHAUUOSVBB-DARPEHSRSA-N
SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound is (3E)-1-[(4-methylphenyl)methyl]-3-[2-(4-nitrophenyl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one. Its structure comprises three key components:

  • Indole-2,3-dione core: A bicyclic system with ketone groups at positions 2 and 3, providing reactivity for condensation reactions.

  • 4-Methylbenzyl group: A para-methyl-substituted benzyl moiety attached to the nitrogen of the indole ring, enhancing lipophilicity and steric bulk.

  • 4-Nitrophenyl hydrazone: A hydrazone functional group derived from 4-nitrophenylhydrazine, introducing electron-withdrawing nitro groups that influence electronic properties and stability .

The compound’s E\text{E}-configuration at the hydrazone double bond is critical for its planar geometry, which facilitates interactions with biological targets such as enzymes or DNA .

Synthesis Methodologies

Tandem Hydroformylation–Hydrazone Formation–Fischer Indolization

A novel one-pot synthesis route involves tandem hydroformylation, hydrazone formation, and Fischer indolization starting from allylic amides and aryl hydrazines . This method, optimized using rhodium catalysts (e.g., [Rh(cod)Cl]2\text{[Rh(cod)Cl]}_2) under high-pressure conditions (90 bar CO, 20 bar H2\text{H}_2), achieves yields up to 78% (Table 1). The sequence avoids isolation of reactive intermediates, minimizing side reactions and improving efficiency.

Table 1: Reaction Conditions and Yields for Tandem Synthesis

CatalystTemperature (°C)Pressure (CO/H₂)Yield (%)
[Rh(cod)Cl]2\text{[Rh(cod)Cl]}_211090/2078
Rh(acac)(CO)2\text{Rh(acac)(CO)}_212050/1065

Solvent-Free Mechanochemical Synthesis

An eco-friendly alternative employs solvent-free mechanochemical grinding of 4-nitrophenylhydrazine with aromatic aldehydes. This method, conducted at room temperature without catalysts, achieves moderate to high yields (60–85%) within 30 minutes . The absence of solvents reduces waste and simplifies purification, aligning with green chemistry principles.

Structural and Functional Analogues

Comparative analysis with related indole derivatives highlights the unique attributes of this compound (Table 2).

Table 2: Comparison with Structural Analogues

CompoundStructural FeaturesKey Differences
1-Benzyl-1H-indole-2,3-dioneBenzyl substitution at N1Lacks nitro group; lower polarity
1-(4-Nitrophenyl)indoline-2,3-dioneNitro group directly on phenyl ringNo hydrazone moiety
Tryptamide derivativesAmide side chainDifferent pharmacological profile

The 4-nitrophenyl hydrazone group distinguishes this compound through its strong electron-withdrawing effects, which enhance stability and modulate electronic interactions in biological systems .

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: High-pressure hydroformylation requires specialized equipment.

  • Biological data gaps: Need for in vitro and in vivo toxicity studies.

Future research should prioritize:

  • Structure-activity relationship (SAR) studies to optimize bioactivity.

  • Hybrid catalyst systems to improve tandem synthesis yields.

  • Computational modeling to predict target interactions.

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